molecular formula C7H8BrN3O4 B2593615 Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate CAS No. 41604-58-4

Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Cat. No.: B2593615
CAS No.: 41604-58-4
M. Wt: 278.062
InChI Key: KZRXNPFXWRXYLR-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to the imidazole ring, along with a methyl ester group attached to the acetic acid moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include carboxylic acids, amines, and substituted imidazole derivatives .

Properties

IUPAC Name

methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O4/c1-4-9-7(11(13)14)6(8)10(4)3-5(12)15-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRXNPFXWRXYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC(=O)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325306
Record name methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41604-58-4
Record name methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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